![molecular formula C9H10N2O2 B175790 6-Nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 186390-77-2](/img/structure/B175790.png)
6-Nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group.
Mechanism of Action
Target of Action
6-Nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be explicitly identified.
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
It is known that THIQ derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiq derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that THIQ derivatives can interact with various enzymes and cofactors
Preparation Methods
The synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene in a multicomponent reaction. This reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-Nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 6-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like palladium on carbon for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
6-NO-THIQ has several notable applications across various scientific domains:
Medicinal Chemistry
- Therapeutic Potential : Research indicates that 6-NO-THIQ exhibits promising biological activities, including antimicrobial , anticancer , and neuroprotective properties. It is being investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Drug Development : As a precursor in the synthesis of bioactive molecules, it serves as an intermediate for developing new pharmaceuticals .
Biological Studies
- Antimicrobial Activity : Studies have shown that 6-NO-THIQ can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics .
- Cancer Research : Preliminary studies suggest that it may reduce tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing healthy cells.
Chemical Biology
- Biochemical Pathways : The compound interacts with multiple biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects against various diseases .
Case Studies
Several case studies highlight the efficacy of 6-NO-THIQ in different applications:
Comparison with Similar Compounds
6-Nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds within the isoquinoline family:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the nitro group, has similar structural features but different biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has additional methoxy groups, which can influence its chemical reactivity and biological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties, this compound has a methyl group at the nitrogen atom, affecting its pharmacological profile.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
6-Nitro-1,2,3,4-tetrahydroisoquinoline (6-Nitro-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
6-Nitro-THIQ belongs to the family of tetrahydroisoquinolines (THIQs), characterized by a bicyclic structure that includes a nitrogen atom. The presence of the nitro group (-NO₂) significantly influences its reactivity and biological properties. The molecular formula for 6-Nitro-THIQ is C₉H₁₀N₂O₂.
Property | Details |
---|---|
Molecular Formula | C₉H₁₀N₂O₂ |
Molecular Weight | 178.19 g/mol |
Functional Groups | Nitro group, Tetrahydroisoquinoline scaffold |
The biological activity of 6-Nitro-THIQ is primarily attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition : The nitro group can act as a pharmacophore, facilitating interactions with nucleophilic sites on proteins such as enzymes. This interaction can lead to the inhibition of key metabolic pathways .
- Biochemical Pathways : Studies indicate that THIQ derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects. They are also involved in pathways related to inflammation and microbial resistance .
Antimicrobial Activity
6-Nitro-THIQ has demonstrated significant antimicrobial properties against various pathogens:
- Antibacterial Effects : Research indicates that 6-Nitro-THIQ exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) reported range from 15.6 to 62.5 μg/mL .
- Antifungal Activity : The compound also shows antifungal properties with effective inhibition against strains like Candida albicans, outperforming standard antifungal agents in some assays .
Antitubercular Activity
The presence of the nitro group in 6-Nitro-THIQ is critical for its antitubercular activity. It has been shown to inhibit Mycobacterium tuberculosis with an MIC value as low as 0.78 μM, indicating strong potential for development as an antitubercular agent .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of 6-Nitro-THIQ. It has been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting its utility in treating inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized a series of THIQ derivatives, including 6-Nitro-THIQ, evaluating their antimicrobial activities against Escherichia coli and other pathogens. The results indicated promising antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals .
- Mechanistic Studies : In vitro studies have demonstrated that the reduction of the nitro group to an amino group enhances the biological activity of THIQ derivatives. This transformation is facilitated by enzymatic reactions involving NADH or NADPH as reducing agents .
- Comparative Analysis : A comparative study evaluated several THIQ derivatives for their biological activity. It was found that compounds with nitro substitutions exhibited enhanced lipophilicity and membrane interaction capabilities, leading to improved antimicrobial efficacy .
Properties
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZGPBWVRKFMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940077 | |
Record name | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186390-77-2 | |
Record name | 1,2,3,4-Tetrahydro-6-nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186390-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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